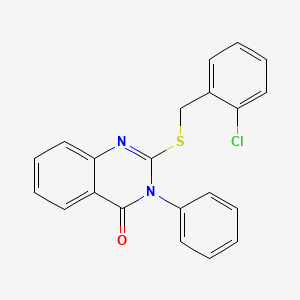
4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl- typically involves multiple steps. One common method starts with the preparation of o-chlorobenzyl chloride from o-chlorotoluene through chlorination . This intermediate is then reacted with 2-mercaptoquinazolinone in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like cobalt(II) complex.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of the compound.
Quinazolinone derivatives: Other derivatives with different substituents on the quinazolinone core.
Uniqueness
4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl- is unique due to the combination of the o-chlorobenzylthio and phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
74333-00-9 |
|---|---|
Molekularformel |
C21H15ClN2OS |
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H15ClN2OS/c22-18-12-6-4-8-15(18)14-26-21-23-19-13-7-5-11-17(19)20(25)24(21)16-9-2-1-3-10-16/h1-13H,14H2 |
InChI-Schlüssel |
ATPNPKOBNFZXNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



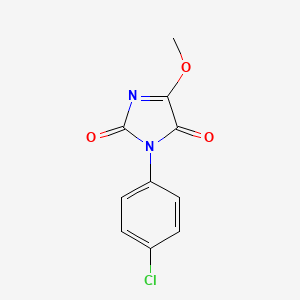

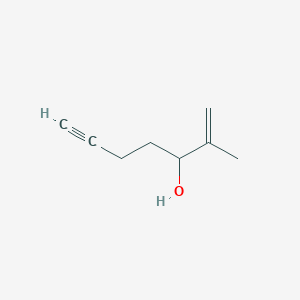
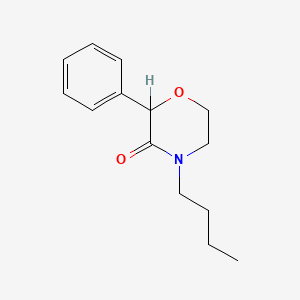
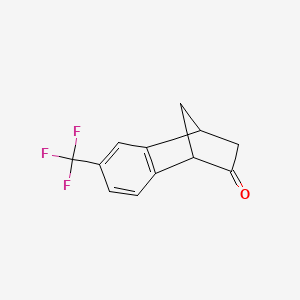





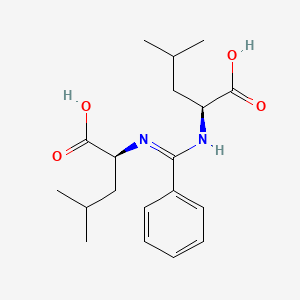
diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)

